5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
Description
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a methoxy substituent at the 5-position and a carbaldehyde group at the 2-position. This structure combines aromaticity with reactive functional groups, making it valuable in medicinal chemistry and materials science. The methoxy group enhances electron density in the aromatic system, while the carbaldehyde provides a site for further derivatization, such as condensation reactions with hydrazines or amines .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3 |
InChI Key |
UTIWYIFPAHAUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=NC(=CN12)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of α-bromoketones and 2-aminopyrazine derivatives, which undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free or catalyst-free conditions to enhance yield and reduce environmental impact. Microwave irradiation has been employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: 5-Methoxyimidazo[1,2-a]pyrazine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Due to its unique structural properties, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Influence on Properties and Activity
Key Findings :
- Methoxy groups improve solubility and electronic density, favoring interactions in biological systems (e.g., receptor binding) .
- Nitro groups enhance oxidative stability but may introduce toxicity risks .
Core Ring System Variations: Pyrazine vs. Pyridine
Table 2: Ring System Comparison
Key Findings :
- Pyrazine-based compounds exhibit stronger electron-deficient character, favoring charge-transfer interactions .
- Pyridine analogs (e.g., imidazo[1,2-a]pyridine) are less polar but more lipophilic, influencing membrane permeability in drug design .
Functional Group Variations: Carbaldehyde vs. Carboxylic Acid and Hydrazide
Table 3: Functional Group Impact
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